molecular formula C14H20N2O2 B8621374 N-[2-(7-amino-6-methoxyindan-1-yl)ethyl]acetamide

N-[2-(7-amino-6-methoxyindan-1-yl)ethyl]acetamide

Cat. No.: B8621374
M. Wt: 248.32 g/mol
InChI Key: WIIJCQSUBLYWIF-UHFFFAOYSA-N
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Description

N-[2-(7-amino-6-methoxyindan-1-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-[2-(7-amino-6-methoxy-2,3-dihydro-1H-inden-1-yl)ethyl]acetamide

InChI

InChI=1S/C14H20N2O2/c1-9(17)16-8-7-11-4-3-10-5-6-12(18-2)14(15)13(10)11/h5-6,11H,3-4,7-8,15H2,1-2H3,(H,16,17)

InChI Key

WIIJCQSUBLYWIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1CCC2=C1C(=C(C=C2)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In substantially the same manner as in Reference Example 38, 2-(7-amino-6-methoxyindan-1-yl)ethylamine was produced from (E)-(7-amino-6-methoxyindan1-ylidene) acetonitrile. The crude product thus obtained was used, without further purification, for the reaction described below. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (3.3 g, 17.2 mmol.) and 1-hydroxybenzotriazole monohydrate (2.2 g, 14.4 mmol.) were suspended in N,N-dimethylformamide (30 mL). To the suspension was added, under ice-cooling, acetic acid (0.65 mL). This reaction mixture was stirred for one hour at room temperature, which was again cooled with ice. To the mixture was added dropwise a solution of the above-mentioned crude 2-(7-amino-6-methoxyindan-1-yl) ethylamine in N,N-dimethylformamide (10 mL). The mixture was stirred for 30 minutes, which was poured into water. The mixture was subjected to extraction with ethyl acetate. From the organic layer was extracted the hydrochloride with 2N hydrochloric acid. Then, the aqueous layer thus obtained was adjusted to pH 10 with a 4N aqueous solution of sodium hydroxide. From the aqueous layer, the organic matter was extracted with ethyl acetate, which was dried over anhydrous magnesium sulfate, followed by distilling off the solvent under reduced pressure. The residue was purified by means of silica gel column chromatography (ethyl acetate:ethanol=10:1) to afford the title compound (yield 1.6 g, 66%).
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
solvent
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three
Quantity
2.2 g
Type
reactant
Reaction Step Four
Name
2-(7-amino-6-methoxyindan-1-yl) ethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
30 mL
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Yield
66%

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